molecular formula C16H14Cl2N2O2S B2543566 (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide CAS No. 338965-64-3

(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide

Cat. No.: B2543566
CAS No.: 338965-64-3
M. Wt: 369.26
InChI Key: BSJVGRSIECJHHE-CCEZHUSRSA-N
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Description

This product is the chemical compound (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide, offered for use in scientific research and development. It is a synthetic acrylamide derivative characterized by a dichlorinated prop-2-enamide backbone, a benzylsulfanyl (benzylthio) ether group, and a 6-methoxypyridin-3-yl (6-methoxypyridin-3-yl) amide moiety. This specific molecular architecture, featuring dichloro and benzylsulfanyl substituents, is of significant interest in medicinal chemistry for the exploration of structure-activity relationships. While the specific biological targets and detailed mechanisms of action for this particular compound require further investigation, analogous chemical structures have been studied for their potential as covalent inhibitors or modulators of enzyme activity in various therapeutic areas . Researchers value this compound for developing novel synthetic routes and as a key intermediate for constructing more complex molecules for biological screening. This product is supplied with guaranteed high standards of purity and identity. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-3-benzylsulfanyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c1-22-13-8-7-12(9-19-13)20-16(21)14(17)15(18)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJVGRSIECJHHE-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Chlorination: The benzylsulfanyl intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.

    Coupling with Methoxypyridine: The chlorinated intermediate is coupled with 6-methoxypyridin-3-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide exhibits inhibitory activity against several enzymes:

  • α-Glucosidase Inhibition : This compound has been investigated for its potential as an anti-diabetic agent by inhibiting the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. In vitro studies have shown moderate inhibitory effects, suggesting its utility in managing postprandial blood glucose levels in Type 2 diabetes mellitus (T2DM) patients .
  • Acetylcholinesterase Inhibition : Similar compounds have been explored for their ability to inhibit acetylcholinesterase, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of the pyridine ring may enhance this activity, although specific data on this compound's efficacy are still limited .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related sulfonamide compounds has demonstrated effectiveness against various bacterial strains, indicating that this compound could also possess similar properties .

Case Study 1: Anti-Diabetic Activity

A study conducted by Abbasi et al. synthesized various derivatives of sulfonamides and assessed their α-glucosidase inhibitory activities. The results indicated that certain modifications in the structure of compounds similar to this compound could enhance their efficacy as potential therapeutic agents for T2DM .

Case Study 2: Neuroprotective Effects

In another study examining the neuroprotective effects of pyridine derivatives, compounds with structural similarities to this compound were shown to inhibit acetylcholinesterase effectively. This suggests that further exploration of this compound could yield valuable insights into its potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the dichloro groups can form covalent bonds with nucleophilic sites in proteins or DNA. The methoxypyridinyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues of the target compound include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide Benzylsulfanyl, Z-dichloro ~397.3 Moderate polarity, potential metabolic stability
(2Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methanesulfonyl]prop-2-enamide p-Methylbenzylsulfonyl, Z-dichloro ~425.3 Higher polarity (sulfonyl group), increased solubility
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide Sulfonamide, styrylquinoline backbone ~537.0 Antimicrobial activity, rigid conformation

Key Comparisons:

Sulfur-Containing Groups :

  • Thioether (target compound) : Less polar than sulfonyl/sulfonamide, enhancing membrane permeability but reducing solubility. Prone to oxidation, which may limit shelf-life .
  • Sulfonyl ( analogue) : Electron-withdrawing, increasing solubility and stability. Common in drugs (e.g., sulfa antibiotics) for improved pharmacokinetics .
  • Sulfonamide ( compound) : Strong hydrogen-bonding capacity, often used in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .

Pyridine Substituents :

  • The 6-methoxy group in the target compound and its analogues enhances solubility and may participate in π-π stacking or hydrogen bonding with biological targets.

Research Findings and Data

Hypothesized Activity Based on Structural Analogues:

  • Antimicrobial Potential: Sulfonamide derivatives () show activity against Gram-positive bacteria, suggesting the target compound’s thioether group might enhance selectivity for resistant strains.

Stability and Reactivity:

  • Oxidative Sensitivity : The benzylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic conditions, necessitating stabilizers in formulation.

Biological Activity

The compound (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide , also known by its CAS number 1164478-04-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N2O3SC_{16}H_{14}Cl_2N_2O_3S, with a molecular weight of approximately 368.26 g/mol. The structure features a dichloro-substituted propene backbone linked to a benzylsulfanyl group and a methoxypyridine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC16H14Cl2N2O3SC_{16}H_{14}Cl_2N_2O_3S
Molecular Weight368.26 g/mol
CAS Number1164478-04-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on thiobenzanilides have shown promising results against various pathogens, suggesting that the sulfanyl group may enhance antimicrobial efficacy through mechanisms such as disrupting bacterial cell membranes or inhibiting specific metabolic pathways .

Anti-inflammatory Effects

The compound’s potential anti-inflammatory activity has been explored in various studies. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in vitro and in vivo models . This suggests that this compound may also exhibit such effects.

The precise mechanisms of action for this compound remain under investigation. However, based on related compounds, it is hypothesized that it may interact with specific protein targets involved in inflammatory pathways or microbial resistance mechanisms. For example, structural analogs have been shown to modulate enzyme activity or act as receptor antagonists .

Study 1: Antimicrobial Efficacy

In a comparative study involving several derivatives of benzylsulfanyl compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various sulfanyl derivatives in a murine model of acute inflammation. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results showed a dose-dependent reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic application in inflammatory diseases .

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